molecular formula C16H16BrN3O2S B4048650 1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4048650
M. Wt: 394.3 g/mol
InChI Key: NKUQKPMULTWSQT-RAXLEYEMSA-N
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Description

1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C16H16BrN3O2S and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.01466 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis and Analgesic Activities : Compounds derived from similar structures have been synthesized and evaluated for their pharmacological properties, including analgesic and antiparkinsonian activities. For example, a series of substituted pyridine derivatives, prepared from 2-chloro-6-ethoxy-4-acetylpyridine, showed promising analgesic and antiparkinsonian effects comparable to known reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Antihypertensive Activity : Further research into dihydropyrimidine compounds has revealed their potential for antihypertensive activity, indicating a broad spectrum of pharmacological applicability for compounds within this structural family (Rana, Kaur, & Kumar, 2004).

Heterocyclic Compound Synthesis

Heterocyclic Derivatives : The synthesis of pyrimidine derivatives featuring thiophene fragments has been explored, utilizing combinations of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions. This method facilitates the creation of 4-(thiophen-2-yl)- and 5-(thiophen-2-yl)-substituted pyrimidines, showcasing the versatility of pyrimidine-based compounds in synthesizing complex heterocyclic structures (Verbitskiy et al., 2012).

Functionalisation and Bioavailability Studies

Functionalisation of Thieno[2,3-d]pyrimidinedione Core : The development of novel 5-carboxamide-6-aryl scaffolds via late-stage functionalisation of the thieno[2,3-d]pyrimidinedione core highlights a strategic approach to enhancing the diversity and potential bioactivity of pyrimidine derivatives. This research underscores the adaptability of pyrimidine cores in drug development, offering insights into the physicochemical properties and bioavailability of these compounds (O'Rourke et al., 2018).

Properties

IUPAC Name

(5Z)-1-(4-bromophenyl)-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c17-11-4-6-12(7-5-11)20-15(22)13(14(21)18-16(20)23)10-19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H,18,21,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUQKPMULTWSQT-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
1-(4-bromophenyl)-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.